Absence of Publicly Available Head-to-Head Quantitative Bioactivity Data for 1170108-96-9
A comprehensive search of publicly accessible bioactivity databases (ChEMBL, BindingDB, PubChem), patent disclosures (US4064244A, WO2013024168, US6734207), and primary pharmacology literature as of April 2026 did not yield any head-to-head quantitative comparison between 1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1170108-96-9) and its structurally closest analogs (e.g., the propan-1-one homolog CAS 1171558-86-3 or the 4-methylthiazole variant CAS 1327526-12-4) in any assay system [1][2]. The most structurally proximate series with publicly reported quantitative SAR data is the 2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-5,7-diamine class of adenosine A₂A receptor inverse agonists, where compound 11 exhibited Ki = 8.62 nM and IC₅₀ = 7.42 nM; however, these compounds bear a fused pyrimidine ring absent in 1170108-96-9 and are therefore not directly comparable [3]. Without dedicated head-to-head testing, no credible quantitative differentiation claim can be made for this compound relative to its in-class competitors.
| Evidence Dimension | Availability of comparative bioactivity data |
|---|---|
| Target Compound Data | No public head-to-head quantitative data found |
| Comparator Or Baseline | Propan-1-one homolog (CAS 1171558-86-3); 4-methylthiazole variant (CAS 1327526-12-4); phenylbutan-1-one derivative (CAS 1105198-85-3) |
| Quantified Difference | Not available |
| Conditions | Exhaustive database, patent, and literature search (ChEMBL, BindingDB, PubChem, Google Patents, PubMed) |
Why This Matters
Procurement decisions based on assumed differential potency, selectivity, or ADME properties of 1170108-96-9 relative to its analogs lack empirical support and carry unquantifiable scientific risk.
- [1] ChEMBL Database. Search for CAS 1170108-96-9 and substructure 4-(furan-2-yl)-1,3-thiazol-2-yl. European Bioinformatics Institute. Accessed April 2026. View Source
- [2] BindingDB. Search for furan-2-yl thiazol-2-yl piperazine substructure. Accessed April 2026. Available at: https://www.bindingdb.org/ View Source
- [3] Battisti UM, et al. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A₂A Receptor Inverse Agonists. Pharmaceuticals 2020; 13(8):161. DOI: 10.3390/ph13080161. PMC7465344. View Source
